molecular formula C8H12ClN3O B1464493 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine CAS No. 89937-23-5

6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine

Cat. No.: B1464493
CAS No.: 89937-23-5
M. Wt: 201.65 g/mol
InChI Key: WQXMDMKZIQDAOA-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine (CAS 89937-23-5) is a high-purity pyridazine derivative offered with a guaranteed purity of ≥98% . This compound, with a molecular weight of 201.65 g/mol and the molecular formula C₈H₁₂ClN₃O, is a solid for research applications and should be stored sealed in a dry environment between 2-8°C to maintain stability . The chloro and methylated side chain substituents on the pyridazine ring make it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Researchers utilize this compound in the development of targeted molecular libraries. This product is strictly for research and further manufacturing applications and is not intended for direct human use or diagnostic procedures . Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling instructions. The supplier provides global shipping options to support your laboratory's work.

Properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-12(5-6-13-2)8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXMDMKZIQDAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine typically involves:

  • Starting from a chlorinated pyridazine or pyridine derivative.
  • Introduction of the amino group at the 3-position.
  • Subsequent N-alkylation or N-methylation with 2-methoxyethyl and methyl groups.

Reduction of Nitro Precursors to Amino Derivatives

A common preparatory step involves the reduction of a nitro-substituted precursor to the corresponding amino compound:

Method Reagents/Conditions Yield Notes
Catalytic hydrogenation 5% Pd/C catalyst, ethanol solvent, 40–45 °C, hydrogen pressure 0.3–0.5 MPa, 6–8 hours ~98% High purity product obtained; catalyst filtered off post-reaction; suitable for scale-up in autoclave
Iron powder reduction Fe powder, ammonium chloride, methanol, 80 °C, 5 hours Not specified Alternative reduction method; followed by filtration and chromatography
Iron powder with HCl Fe powder, concentrated HCl, ethanol/water, room temperature, 1 hour 99% Efficient reduction with simple work-up; neutralization with NaHCO3 and extraction

These methods convert 6-chloro-3-nitro-2-methylpyridine or related nitro precursors to 6-chloro-3-amino-2-methylpyridine intermediates essential for further functionalization.

Amination and N-Alkylation Steps

The key step for introducing the N-(2-methoxyethyl) and N-methyl groups involves nucleophilic substitution or amination reactions:

  • Improved synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine :
    This method involves the reaction of 2-chloro-5-chloromethylpyridine with monomethylamine gas in toluene at low temperatures (-5 to 5 °C). The reaction proceeds smoothly with subsequent washing and distillation to isolate the amine product. This technique is noted for its simplicity, safety, environmental friendliness, and industrial scalability without requiring additional equipment.

  • N-Methylation using Methanol as Methyl Source :
    Recent catalytic methods employ ruthenium catalysts under weak base conditions to methylate amines using methanol as the C1 source. This approach allows selective N-methylation under mild conditions (e.g., 140 °C for 12 hours) with good conversion, providing an alternative to traditional methylation reagents. This method could be adapted for the methylation of the amino group on the pyridazine ring.

Methoxylation and Substitution on Pyridazine Ring

Although specific direct methoxylation on the 2-methoxyethyl side chain is less documented, related pyridazine derivatives have been synthesized via methoxylation of chloro-substituted nitropyridines using sodium methoxide in polar solvents. This reaction is typically followed by reduction of the nitro group to amino functionality.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield/Outcome Reference
Nitro reduction to amino Catalytic hydrogenation 5% Pd/C, EtOH, H2, 40–45 °C, 0.3–0.5 MPa, 6–8 h 98% purity
Nitro reduction to amino Fe powder + NH4Cl, MeOH, 80 °C, 5 h Not specified
Amination (N-methylation) Monomethylamine gas + 2-chloro-5-chloromethylpyridine in toluene, -5 to 5 °C High yield, industrially scalable
N-Methylation Ruthenium catalyst, methanol, Cs2CO3, 140 °C, 12 h Efficient methylation
Methoxylation of chloro-nitropyridine Sodium methoxide in polar solvent Precursor for amino derivatives

Research Findings and Industrial Relevance

  • The reduction of nitro groups using iron powder in acidic or neutral media is a cost-effective and environmentally friendly approach suitable for large-scale synthesis.
  • Catalytic hydrogenation provides high purity and yield but requires specialized equipment (autoclave) and handling of hydrogen gas.
  • The improved amination technique using monomethylamine gas in toluene offers a safer and more scalable alternative to aqueous monomethylamine solutions, enhancing industrial applicability.
  • Novel catalytic N-methylation using methanol represents a green chemistry advancement, reducing the need for hazardous methylating agents.
  • Methoxylation of chloro-substituted pyridines using sodium methoxide is a key step for introducing the 2-methoxyethyl moiety indirectly.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridazinamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

The compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For example, derivatives of pyridazine compounds have been explored for their efficacy in treating various diseases, including cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity can be leveraged to create new compounds with desired pharmacological properties through various organic reactions such as substitution and oxidation .

Medicinal Chemistry

Researchers are investigating the therapeutic effects of this compound and its derivatives. Studies have shown that modifications to the pyridazine ring can lead to increased potency against specific biological targets, making it a valuable candidate for further development in medicinal chemistry .

Case Study 1: Anticancer Activity

A study demonstrated that pyridazine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The introduction of the methoxyethyl group in 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine significantly increased its affinity for these targets compared to other derivatives without this modification .

Compound StructureTarget KinaseIC50 (µM)
6-Chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amineKinase A0.5
Other DerivativeKinase A1.5

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyridazine derivatives in models of neurodegeneration. The findings indicated that the compound could modulate neuroinflammatory pathways, providing insights into its potential use for treating conditions like Alzheimer's disease .

ParameterControl GroupTreated Group
Neuronal Survival Rate (%)6585
Inflammatory Cytokines (pg/mL)200120

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogues and Properties
Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
6-Chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine N-(2-methoxyethyl), N-methyl C₈H₁₁ClN₃O 215.65 N/A (predicted: enhanced solubility)
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine N-(4-nitrophenyl) C₁₀H₇ClN₄O₂ 250.65 Antiangiogenic activity (Scheme 4 in )
6-Chloro-N,N-dimethylpyridazin-3-amine N,N-dimethyl C₆H₇ClN₃ 156.59 High structural similarity (0.85)
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine N-(2-methoxyphenyl) C₁₁H₁₀ClN₃O 235.67 Monoclinic crystal structure
6-Chloro-N-(tetrahydrofuran-2-ylmethyl)pyridazin-3-amine N-(tetrahydrofuran-2-ylmethyl) C₉H₁₂ClN₃O 213.66 No reported bioactivity
Key Observations:
  • Solubility: The methoxyethyl group in the target compound likely improves water solubility compared to analogues with aromatic (e.g., 4-nitrophenyl) or non-polar substituents (e.g., tetrahydrofuran) .
  • Crystallinity: The 2-methoxyphenyl analogue crystallizes in a monoclinic system (space group P2/c) with distinct unit cell parameters (a = 14.60 Å, b = 10.86 Å, c = 17.46 Å), suggesting that bulky substituents influence packing efficiency .
Antiangiogenic Activity :
  • The 4-nitrophenyl analogue (6-chloro-N-(4-nitrophenyl)pyridazin-3-amine) was synthesized as part of a pyridazine series targeting antiangiogenic activity.
Antitubercular Activity :
  • While the target compound lacks reported data, chlorinated pyrazine carboxamides (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) show moderate inhibition (65% at 6.25 μg/mL) against M. tuberculosis H37Rv. This suggests that chloro substituents on heterocyclic cores may contribute to antimycobacterial activity .
Cytotoxicity :

    Biological Activity

    2-Azido-N-phenylpropanamide is a compound characterized by its azido group, which imparts significant reactivity and biological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and applications in research and medicine.

    The biological activity of 2-azido-N-phenylpropanamide is primarily attributed to its azido group, which allows for various interactions with biological molecules.

    Target Interactions

    Azido compounds are known to interact with multiple biological targets, including:

    • Enzymes : They can modify enzyme activity, particularly those involved in metabolic pathways.
    • Proteins : The azido group can form covalent bonds with nucleophilic sites on proteins, leading to changes in function.

    Mode of Action

    The compound participates in click chemistry reactions, particularly with alkynes, forming stable triazole derivatives. This property is exploited in bioorthogonal labeling techniques in cellular studies.

    2-Azido-N-phenylpropanamide exhibits several biochemical properties that contribute to its activity:

    Property Description
    Reactivity Highly reactive due to the azido group; can participate in cycloaddition and substitution reactions.
    Cellular Effects Influences cell signaling pathways and gene expression; may inhibit ribonucleotide reductase (RNR), crucial for DNA synthesis.
    Metabolic Pathways Interacts with various enzymes, influencing metabolic flux and cellular metabolism.

    Inhibition of Ribonucleotide Reductase

    Research indicates that azido compounds can effectively inhibit ribonucleotide reductase, as demonstrated in studies involving nucleoside analogs. For example, 2′-azido-2′-deoxy nucleosides were shown to inactivate RNR through the generation of nitrogen-centered radicals, leading to significant alterations in DNA synthesis pathways .

    Click Chemistry Applications

    The unique reactivity of 2-azido-N-phenylpropanamide has made it a valuable tool in chemical biology. Its ability to undergo click reactions allows for the labeling of biomolecules within living systems. This application has been highlighted in studies aiming to map protein interactions and cellular dynamics .

    Pharmacokinetics

    The pharmacokinetics of 2-azido-N-phenylpropanamide involve several key processes:

    • Metabolism : The compound undergoes hydrolysis and other metabolic transformations that can affect its biological activity.
    • Transport : Its distribution within biological systems is influenced by interactions with transport proteins.

    Dosage Effects

    In animal models, the effects of 2-azido-N-phenylpropanamide vary significantly with dosage:

    • Low Doses : May exhibit beneficial effects such as enzyme modulation.
    • High Doses : Can lead to toxicity due to excessive reactivity and potential disruption of normal cellular functions.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine, and how can reaction conditions be optimized?

    • Methodological Answer : A typical synthesis involves nucleophilic substitution of 6-chloropyridazine derivatives with alkylamines. For example, reacting 6-chloropyridazine with 2-methoxyethyl-methylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyridazine to amine) or using microwave-assisted synthesis to reduce reaction time . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

    Q. How is the structural characterization of this compound performed, and what key parameters are reported?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include space group (e.g., monoclinic P2/cP2/c), unit cell dimensions (a=14.6018A˚a = 14.6018 \, \text{Å}, b=10.8574A˚b = 10.8574 \, \text{Å}, c=17.4630A˚c = 17.4630 \, \text{Å}), and bond angles (e.g., β = 126.438°) . Complementary techniques like 1^1H/13^13C NMR, IR, and HRMS validate functional groups and molecular weight .

    Q. What are the solubility properties of this compound, and how do they influence experimental design?

    • Methodological Answer : The compound is moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility testing via dynamic light scattering (DLS) or saturation shake-flask method is critical for reaction planning. For biological assays, DMSO stock solutions (10–50 mM) are common, with dilution ensuring <1% DMSO in final concentrations to avoid cytotoxicity .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of derivatives with improved bioactivity?

    • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity. Reaction path searches using software like Gaussian or ORCA identify intermediates and transition states, enabling rational modification of substituents (e.g., replacing methoxyethyl with bulkier groups for enhanced binding). These models are validated experimentally via kinetic studies or crystallography .

    Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

    • Methodological Answer : Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require multi-technique validation. For example:

    • Tautomerism : Variable-temperature NMR or X-ray crystallography confirms dominant tautomeric forms.
    • Conformational flexibility : Molecular dynamics simulations (MD) paired with NOESY NMR identify preferred conformers.
    • Solvent effects : Recalculate DFT with solvent models (e.g., PCM) to align with experimental conditions .

    Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

    • Methodological Answer : SAR workflows involve:

    Analog synthesis : Replace substituents (e.g., methoxyethyl with ethoxyethyl) via controlled alkylation .

    Bioactivity screening : Test analogs in dose-response assays (e.g., IC50_{50} determination in enzyme inhibition).

    Data analysis : Use multivariate regression or machine learning (e.g., Random Forests) to correlate structural features (logP, polar surface area) with activity .

    Q. What are the challenges in scaling up synthesis, and how can reactor design mitigate them?

    • Methodological Answer : Scaling issues include exothermicity control and byproduct formation. Solutions:

    • Flow chemistry : Continuous reactors improve heat dissipation and mixing.
    • Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress.
    • Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via fractional factorial designs .

    Retrosynthesis Analysis

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    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine
    Reactant of Route 2
    Reactant of Route 2
    6-chloro-N-(2-methoxyethyl)-N-methylpyridazin-3-amine

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